Boc-l-melys(z)-oh dcha Boc-l-melys(z)-oh dcha
Brand Name: Vulcanchem
CAS No.: 201002-18-8
VCID: VC0558270
InChI: InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1
SMILES: CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C32H53N3O6
Molecular Weight: 394,50*181,32 g/mole

Boc-l-melys(z)-oh dcha

CAS No.: 201002-18-8

Cat. No.: VC0558270

Molecular Formula: C32H53N3O6

Molecular Weight: 394,50*181,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-l-melys(z)-oh dcha - 201002-18-8

Specification

CAS No. 201002-18-8
Molecular Formula C32H53N3O6
Molecular Weight 394,50*181,32 g/mole
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1
Standard InChI Key CKZXQRUEYXJCTA-NTISSMGPSA-N
SMILES CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

Boc-l-melys(z)-oh dcha is a protected derivative of lysine, an essential amino acid. The full chemical name is Nα-Boc-Nα-methyl-Nε-Z-L-lysine dicyclohexylammonium salt, which indicates the presence of multiple protecting groups and a salt form that enhances its stability and handling properties. The compound is also known by several synonyms including N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-N-epsilon-benzyloxycarbonyl-L-lysine dicyclohexylamine and N2-[(1,1-Dimethylethoxy)carbonyl]-N2-methyl-N6-[(phenylmethoxy)carbonyl]-L-lysine dicyclohexylammonium salt .

Structural Characteristics

The structure of Boc-l-melys(z)-oh dcha incorporates several key functional groups:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group

  • A methyl group attached to the α-amino nitrogen (N-methylation)

  • A benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain

  • The dicyclohexylammonium (DCHA) counterion, which stabilizes the carboxylate form

This complex arrangement of protecting groups enables orthogonal deprotection strategies essential for controlled peptide synthesis.

Physical and Chemical Properties

The key physical and chemical properties of Boc-l-melys(z)-oh dcha are summarized in the table below:

PropertyValueSource
CAS Number201002-18-8
Molecular FormulaC32H53N3O6
Molecular Weight575.79 g/mol
IUPAC Name(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid (free acid form)
AppearanceCrystalline solid
Storage Temperature2-8°C

It is worth noting that some discrepancies exist in the reported molecular formulas across different sources. The formula C20H30N2O6 with a molecular weight of 394.5 g/mol likely refers to the free acid form without the DCHA salt, while C32H53N3O6 with a molecular weight of 575.79 g/mol represents the complete DCHA salt form .

Synthesis Methods

Synthetic Routes

The synthesis of Boc-l-melys(z)-oh dcha typically involves a multi-step process starting from L-lysine. The general synthetic pathway includes:

  • Protection of the ε-amino group of L-lysine with a benzyloxycarbonyl (Z) group

  • N-methylation of the α-amino group

  • Introduction of the Boc protecting group on the α-amino nitrogen

  • Conversion to the DCHA salt form to improve handling properties

The key step in this process is the reaction of Nα-methyl-Nε-Z-L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base to introduce the Boc protecting group.

Reaction Conditions

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Boc-l-melys(z)-oh dcha is primarily used in solid-phase peptide synthesis (SPPS), where it enables the incorporation of N-methylated lysine residues into peptide sequences. The N-methylation of the backbone amide nitrogen has significant effects on the conformational properties and biological activity of the resulting peptides.

The orthogonal protecting groups (Boc and Z) allow for selective deprotection during the synthesis process. The Boc group can be removed under acidic conditions (typically using trifluoroacetic acid), while the Z group requires different conditions (usually hydrogenolysis with palladium catalysts) .

Advantages in Peptide Chemistry

The use of Boc-l-melys(z)-oh dcha offers several advantages in peptide synthesis:

  • The N-methylation of the backbone reduces the peptide's susceptibility to proteolytic degradation

  • It can induce specific conformational changes in the peptide structure

  • The protected amino acid is stable under standard coupling conditions

  • The DCHA salt form improves solubility and handling properties

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Boc-l-melys(z)-oh dcha but differ in specific functional groups or protecting strategies. The table below compares some of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesSource
Boc-Lys(Z)-OH DCHAC31H51N3O6561.8Lacks N-methylation on α-amino group
Boc-L-Ser(Me)-OH DCHAC9H17NO5 (free acid)219.24Different amino acid backbone (serine vs. lysine)
Boc-L-Melys(Boc)-OH--Has Boc protection instead of Z on ε-amino group
Boc-L-Melys(Fmoc)-OH--Has Fmoc protection instead of Z on ε-amino group

Functional Differences

The functional differences between these compounds primarily relate to their deprotection conditions and reactivity patterns:

  • Boc-Lys(Z)-OH DCHA lacks the N-methyl group on the α-amino position, which makes the resulting peptide bonds more susceptible to proteolysis and affects the conformational properties of the peptide .

  • Compounds with different protecting groups on the ε-amino position (such as Boc or Fmoc instead of Z) require different deprotection conditions, which can be advantageous depending on the specific synthesis strategy being employed .

  • The DCHA salt form, common to many of these compounds, generally improves crystallinity and handling properties compared to the free acid forms .

Research Applications

Bioactive Peptide Synthesis

Beyond basic peptide synthesis, Boc-l-melys(z)-oh dcha finds application in the development of bioactive peptides with enhanced pharmacological properties. The incorporation of N-methylated lysine residues can:

  • Increase resistance to enzymatic degradation

  • Enhance membrane permeability

  • Alter binding specificity to target receptors

  • Modify the conformational preferences of the peptide

These modifications are valuable in the development of peptide-based therapeutics and research tools.

Structure-Activity Relationship Studies

The controlled incorporation of N-methylated lysine residues enables systematic structure-activity relationship (SAR) studies. By comparing the biological activity of peptides with and without N-methylation at specific positions, researchers can gain insights into the structural requirements for biological activity.

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